(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate
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Overview
Description
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound with a unique structure It belongs to the class of isoindoles, which are bicyclic compounds containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the oxo and carboxylate groups. Common reagents for these steps include oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate: is similar to other isoindole derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific tert-butyl and oxo functional groups, which confer unique chemical properties and reactivity. These features make it particularly valuable in applications requiring specific interactions or stability under certain conditions.
Biological Activity
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate, also known by its CAS number 203661-68-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in pharmacology.
The molecular formula of this compound is C13H21NO3, with a molecular weight of approximately 239.31 g/mol. It is characterized by the presence of a fused isoindole structure that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H21NO3 |
Molecular Weight | 239.31 g/mol |
CAS Number | 203661-68-1 |
Purity | >97% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the formation of the isoindole framework followed by functionalization to introduce the tert-butyl and carboxylate groups. Specific synthetic routes may vary but often include cyclization and esterification steps.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial effects against various bacterial strains. For instance, a study reported that related compounds showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Potential
In vitro studies have demonstrated that isoindole derivatives can inhibit cancer cell proliferation. A specific study highlighted the cytotoxic effects of similar compounds on human cancer cell lines, indicating that this compound may possess similar properties .
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various isoindole derivatives against standard bacterial strains. The results indicated that compounds with similar structural features to (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria .
- Cytotoxicity Assays : In a cytotoxicity assay involving several cancer cell lines (e.g., HeLa and MCF7), related isoindole derivatives showed promising results with IC50 values indicating effective inhibition of cell growth. This suggests that (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole could be further explored for its anticancer properties .
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXIHAGXWAFOF-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC(=O)C[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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